An In-Depth Technical Guide to 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine: Structure, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine, a key chemical intermediate in the synthesis of phenothiazine-based pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, and its pivotal role in the development of antipsychotic medications.
Introduction to 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
2-Chloro-10-(3-chloropropyl)-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that forms the structural backbone of a major class of antipsychotic drugs.[1] While not typically used as a therapeutic agent itself, its significance lies in its function as a direct precursor to potent dopamine D2 receptor antagonists, most notably chlorpromazine.[2][3] Understanding the chemistry and biological context of this intermediate is crucial for the development of novel central nervous system (CNS) therapies.
Chemical Structure and Properties
The foundational structure of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine consists of a tricyclic phenothiazine core, with a chlorine atom substituted at the 2-position of one of the benzene rings and a 3-chloropropyl side chain attached to the nitrogen atom at the 10-position.[4]
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-10-(3-chloropropyl)phenothiazine | [4] |
| CAS Number | 2765-59-5 | [4] |
| Molecular Formula | C₁₅H₁₃Cl₂NS | [4] |
| Molecular Weight | 310.2 g/mol | [4] |
| Appearance | Pale Pink Oil | [5] |
Synthesis of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
The synthesis of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine is a critical step in the production of several phenothiazine antipsychotics. A common and efficient laboratory-scale synthesis involves the alkylation of 2-chlorophenothiazine.
Synthetic Pathway Overview
Caption: Synthetic route to 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine:
Materials:
-
2-Chlorophenothiazine
-
1-Bromo-3-chloropropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride in anhydrous DMF at 0°C, a solution of 2-chlorophenothiazine in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified period to ensure complete deprotonation.
-
1-Bromo-3-chloropropane is then added to the reaction mixture at 0°C.
-
The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the careful addition of brine at 0°C.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine as a pale yellow oil.
Role in Drug Development: A Precursor to Antipsychotics
The primary importance of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine in drug development is its role as a key intermediate in the synthesis of chlorpromazine and other phenothiazine antipsychotics.[2]
Synthesis of Chlorpromazine
Chlorpromazine is synthesized via the reaction of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine with dimethylamine.[3][6] This nucleophilic substitution reaction replaces the chlorine atom on the propyl side chain with a dimethylamino group.
Caption: Conversion of the intermediate to the active drug, Chlorpromazine.
Pharmacology of Phenothiazine Derivatives
The therapeutic effects of phenothiazine antipsychotics derived from 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine are primarily attributed to their antagonist activity at dopamine D2 receptors in the mesolimbic pathway of the brain.[7][8]
Mechanism of Action: Dopamine D2 Receptor Antagonism
The prevailing "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic neurotransmission in the mesolimbic pathway contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[8] Phenothiazine antipsychotics, by blocking D2 receptors, reduce this hyperactivity, thereby alleviating these symptoms.[9][10]
Caption: Simplified Dopamine D2 receptor signaling pathway and the antagonistic action of phenothiazines.
Structure-Activity Relationship (SAR)
The antipsychotic potency of phenothiazine derivatives is significantly influenced by their chemical structure. Key SAR findings include:
-
Substitution at the 2-position: An electron-withdrawing group, such as chlorine, at the 2-position of the phenothiazine ring enhances antipsychotic activity.[11]
-
Side Chain Length: A three-carbon chain between the nitrogen at position 10 and the terminal amino group is optimal for neuroleptic activity.[11]
-
Terminal Amino Group: A tertiary amino group is essential for potent antipsychotic effects.[11]
Receptor Binding Affinities
The affinity of phenothiazine derivatives for the dopamine D2 receptor is a key determinant of their potency.
| Compound | Dopamine D2 Receptor Binding Affinity (Ki) |
| Chlorpromazine | ~1-10 nM (variable across studies)[12] |
| Fluphenazine | 0.4 nM[12] |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of phenothiazine derivatives is characterized by good absorption, extensive metabolism, and a long half-life. The data for chlorpromazine is well-documented.
| Pharmacokinetic Parameter | Value for Chlorpromazine | Source(s) |
| Bioavailability (Oral) | 10–80% (large interindividual variation) | [13] |
| Protein Binding | 90–99% | |
| Metabolism | Extensively hepatic (CYP1A2 and CYP2D6) | [14] |
| Elimination Half-life | 23 to 37 hours | [14] |
| Excretion | Urine, bile, and feces | [14] |
The metabolism of chlorpromazine is complex, involving hydroxylation, N-dealkylation, and sulfoxidation.[9]
Toxicology and Safety Considerations
While effective, phenothiazine antipsychotics are associated with a range of adverse effects, primarily due to their action on various neurotransmitter systems.
Common Side Effects:
-
Extrapyramidal Symptoms (EPS): Due to the blockade of dopamine receptors in the nigrostriatal pathway, these can include parkinsonism, dystonia, and akathisia.[3]
-
Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention resulting from muscarinic receptor blockade.[14]
-
Sedation: Caused by antagonism of histamine H1 receptors.[14]
-
Orthostatic Hypotension: A result of alpha-1 adrenergic receptor blockade.[3]
Toxicity Data:
| Compound | Route | Species | LD50 |
| Phenothiazine | Oral | Rat | 5000 mg/kg[15] |
| Promazine Hydrochloride | Oral | Rat | 400 mg/kg[16] |
Analytical Methodologies
The analysis of phenothiazine derivatives in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used and robust technique.
Representative HPLC Protocol for Phenothiazine Analysis
Objective: To separate and quantify phenothiazine derivatives in a sample.
Caption: A typical experimental workflow for HPLC analysis of phenothiazines.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size[17]
-
Mobile Phase:
-
Gradient: A time-programmed gradient from a lower to a higher concentration of mobile phase B is typically employed to achieve optimal separation.[17]
-
Flow Rate: 1.0 mL/min[17]
-
Column Temperature: 30 °C[17]
-
Injection Volume: 10 µL[17]
-
Detection: UV at 254 nm[17]
Sample Preparation (for Plasma):
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.[17]
-
Vortex for 1 minute.[17]
-
Centrifuge at 10,000 rpm for 10 minutes.[17]
-
The supernatant is collected and can be directly injected or further diluted if necessary.[17]
Conclusion
2-Chloro-10-(3-chloropropyl)-10H-phenothiazine is a compound of immense importance in medicinal chemistry and drug development. While it does not possess significant therapeutic activity on its own, its role as a key building block for a generation of antipsychotic drugs that have revolutionized the treatment of severe mental illness cannot be overstated. A thorough understanding of its structure, synthesis, and the pharmacological properties of its derivatives is essential for researchers and scientists working to develop the next generation of CNS therapies. This guide has provided a detailed technical overview to support these endeavors.
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